3-Ethenyl-1-oxidopyridin-1-ium

Description

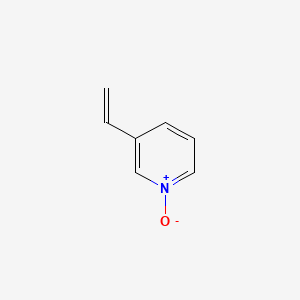

3-Ethenyl-1-oxidopyridin-1-ium is a pyridine N-oxide derivative characterized by an ethenyl (-CH=CH₂) substituent at the 3-position of the pyridine ring. Pyridine N-oxides are notable for their enhanced polarity and reactivity compared to unoxidized pyridines, owing to the electron-withdrawing nature of the N-oxide group. These compounds are of interest in materials science, coordination chemistry, and medicinal chemistry due to their ability to act as ligands, catalysts, or intermediates in synthetic pathways.

Properties

CAS No. |

121055-24-1 |

|---|---|

Molecular Formula |

C7H7NO |

Molecular Weight |

121.139 |

IUPAC Name |

3-ethenyl-1-oxidopyridin-1-ium |

InChI |

InChI=1S/C7H7NO/c1-2-7-4-3-5-8(9)6-7/h2-6H,1H2 |

InChI Key |

NEROPKTXRSVTPN-UHFFFAOYSA-N |

SMILES |

C=CC1=C[N+](=CC=C1)[O-] |

Synonyms |

Pyridine, 3-ethenyl-, 1-oxide (9CI) |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethenyl-1-oxidopyridin-1-ium can be achieved through several methods. One common approach involves the oxidation of 3-ethenylpyridine using oxidizing agents such as hydrogen peroxide or peracids. The reaction typically takes place under mild conditions, with the oxidizing agent being added slowly to a solution of 3-ethenylpyridine in an appropriate solvent, such as acetic acid or methanol .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of catalytic systems and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, advanced purification techniques, such as crystallization and chromatography, are employed to obtain high-quality this compound .

Chemical Reactions Analysis

Types of Reactions

3-Ethenyl-1-oxidopyridin-1-ium undergoes various chemical reactions, including:

Oxidation: The compound can be further oxidized to form more complex derivatives.

Reduction: Reduction reactions can convert the oxidized nitrogen back to its original state.

Substitution: The ethenyl group can participate in substitution reactions, leading to the formation of new compounds.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and halogenating agents for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield more oxidized pyridinium derivatives, while substitution reactions can produce a variety of substituted pyridinium compounds .

Scientific Research Applications

3-Ethenyl-1-oxidopyridin-1-ium has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of advanced materials and as a catalyst in chemical reactions

Mechanism of Action

The mechanism of action of 3-Ethenyl-1-oxidopyridin-1-ium involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural and Physicochemical Differences

The following table compares 3-Ethenyl-1-oxidopyridin-1-ium with its closest structural analogs, focusing on substituent positions, molecular properties, and reactivity:

Detailed Analysis

Substituent Effects on Reactivity The ethenyl group at C3 in this compound introduces steric and electronic effects distinct from its C4-substituted analog. The N-oxide group increases the compound’s polarity, making it more soluble in polar solvents than unoxidized pyridines. However, the ethenyl substituent’s position may influence π-π stacking interactions in polymeric applications.

Electronic and Spectral Properties

- Pyridine N-oxides exhibit bathochromic shifts in UV-Vis spectra due to the electron-withdrawing N-oxide group. The ethenyl substituent’s conjugation with the aromatic ring may further alter absorption maxima. For example, Holt and Lindsay (1969) observed that alkylvinylpyridine N-oxides show distinct electronic spectra depending on substituent positions.

Thermodynamic Stability

- The methyl group in 4-Ethenyl-3-methyl-1-oxidopyridin-1-ium increases molecular weight and hydrophobicity (XlogP = 0.5), whereas this compound’s lower XlogP (~0.2) suggests greater aqueous solubility. This difference could impact applications in drug delivery or environmental chemistry.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.